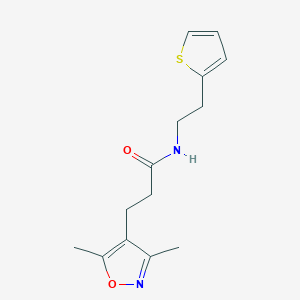

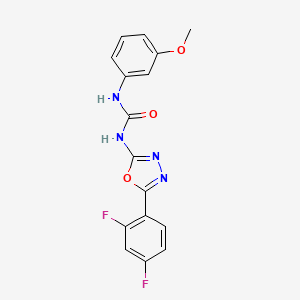

![molecular formula C10H12N2O B2921423 2-丁基[1,3]恶唑并[4,5-b]吡啶 CAS No. 104711-73-1](/img/structure/B2921423.png)

2-丁基[1,3]恶唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Butyl[1,3]oxazolo[4,5-b]pyridine” is a complex organic compound. It belongs to the class of oxazolopyridines, which are heterocyclic compounds . Oxazolopyridines are known to exhibit a variety of biological activities and are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of oxazolopyridines involves various methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the use of a palladium-catalyzed direct C–H bond functionalization methodology to build the tricyclic scaffold .Chemical Reactions Analysis

The chemical reactions involving oxazolopyridines are diverse. For instance, the benzoxazole skeleton, a part of the structure bearing drug candidates such as benoxaprofen, is utilized as an anti-inflammatory agent .科学研究应用

Antimicrobial Activity

The oxazole derivatives have been recognized for their antimicrobial properties. Specifically, compounds like 2-Butyl[1,3]oxazolo[4,5-b]pyridine can be synthesized and examined for their potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Properties

Oxazole derivatives are known to exhibit anticancer activities. The structural framework of 2-Butyl[1,3]oxazolo[4,5-b]pyridine allows for the development of new chemical entities that can act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .

Anti-inflammatory and Analgesic Effects

The oxazole nucleus is a common feature in drugs with anti-inflammatory and analgesic effects. Derivatives of 2-Butyl[1,3]oxazolo[4,5-b]pyridine could be explored for their efficacy in reducing inflammation and pain, potentially leading to new therapeutic agents .

Antidiabetic Activity

Some oxazole derivatives have shown promise in the treatment of diabetes. The modification of the 2-Butyl[1,3]oxazolo[4,5-b]pyridine structure could lead to the development of novel antidiabetic medications .

Antiobesity Applications

The biological activity of oxazole compounds extends to antiobesity effects. Research into 2-Butyl[1,3]oxazolo[4,5-b]pyridine could uncover new pathways or targets for the treatment of obesity .

Antioxidant Potential

Oxazole derivatives can also serve as antioxidants. The unique structure of 2-Butyl[1,3]oxazolo[4,5-b]pyridine might be utilized to scavenge free radicals, thereby protecting the body from oxidative stress .

未来方向

Oxazolopyridines are of special interest due to their solubility and diverse biological activities. They are being explored for new research to combat multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

作用机制

Biochemical Pathways

Oxazole derivatives have been shown to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound may depend on its molecular targets.

Result of Action

Given the diverse biological activities of oxazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .

属性

IUPAC Name |

2-butyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-6-9-12-10-8(13-9)5-4-7-11-10/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCACHCHDQPZCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2921358.png)

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)